Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
This compound is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The ethyl carboxylate moiety on the piperidine ring enhances solubility and modulates pharmacokinetic properties. Spiro compounds like this are valued for their conformational rigidity, which improves metabolic stability and target specificity .
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-3-31-24(29)27-11-9-25(10-12-27)28-19(17-5-4-6-21(30-2)23(17)34-25)14-18(26-28)16-7-8-20-22(13-16)33-15-32-20/h4-8,13,19H,3,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSFUJUMERPMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on anticancer properties, antioxidant activity, and other pharmacological effects.
Chemical Structure
The compound's structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a piperidine ring. This structural complexity is believed to contribute to its varied biological activities.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. The following table summarizes key findings from recent research:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH assay has been employed to evaluate the antioxidant capacity of this compound and similar compounds. Results from various studies indicate that these compounds exhibit significant free radical scavenging activity.
Other Biological Activities
In addition to anticancer and antioxidant effects, compounds with similar structures have shown:
- Anti-inflammatory Properties: Some derivatives have been reported to reduce inflammation markers in vitro.
- Analgesic Effects: Certain benzodioxole derivatives exhibit pain-relieving properties comparable to standard analgesics.
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.
Case Studies
Case Study 1: MCF-7 Cell Line Evaluation
A study investigated the effects of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy derivatives on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 2 µM. Flow cytometry analysis revealed that treated cells underwent G2-M phase arrest, indicating a potential mechanism for its anticancer activity.
Case Study 2: Hep3B Cell Line Analysis
Another research focused on Hep3B cells where the compound showed an IC50 value of approximately 3 µM. The study concluded that the compound inhibited DNA synthesis and induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine]
- Key Differences : Replaces the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl substituent and substitutes the piperidine ring with a cyclohexane.
- The cyclohexane lacks the hydrogen-bond-accepting nitrogen present in piperidine, which may reduce receptor-binding versatility .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Derivatives
- Key Differences : Linear pyrazoline structure instead of a spiro system. The tert-butyl group introduces steric bulk, while the absence of the oxazine ring simplifies the scaffold.
- Impact: Reduced conformational rigidity may lower metabolic stability.
Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one Derivatives
- Key Differences: Incorporates an indolinone ring instead of piperidine and includes 4-substituted phenyl groups.
- Impact: The indolinone moiety introduces hydrogen-bond-donating capacity, which may improve interactions with enzymatic targets. Antimicrobial activity (MIC: 50–250 μg/mL) suggests comparable efficacy to other spiro compounds, though substituent-dependent variations exist .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Stability and Metabolic Considerations
- Spiro Rigidity : The target compound’s fused rings likely reduce metabolic oxidation compared to linear pyrazolines, aligning with trends observed in other spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
